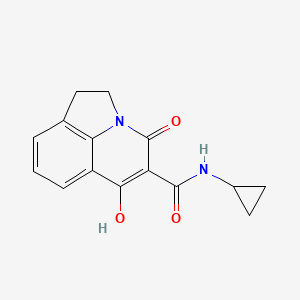
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can be achieved through chemical synthesis or biotechnological methods. Chemical synthesis involves the stepwise addition of amino acids using peptide coupling reagents under controlled conditions. The reaction typically requires the protection of functional groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides or phosphonium salts to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the peptide. These microorganisms can be optimized to express the desired peptide sequence, which is then purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of biomaterials.
Industry: Utilized in the production of specialized peptides for various industrial applications
Mechanism of Action
The mechanism of action of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein function, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
L-arginyl-L-glutamic acid: A simpler dipeptide with similar amino acid composition.
L-γ-Glutamyl-L-glutamic acid: An isomer with different structural properties.
L-alanyl-L-glutamine dipeptide: Another peptide with distinct functional properties.
Uniqueness
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is unique due to its complex structure and the presence of multiple glutamyl and arginyl residues. This complexity allows for diverse interactions and applications that are not possible with simpler peptides .
Properties
Molecular Formula |
C52H87N19O24 |
|---|---|
Molecular Weight |
1362.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C52H87N19O24/c1-23(72)39(48(93)69-30(11-17-36(79)80)45(90)67-29(10-16-35(77)78)46(91)70-32(49(94)95)13-19-38(83)84)71-47(92)31(12-18-37(81)82)68-44(89)28(9-15-34(75)76)66-43(88)27(8-14-33(73)74)65-42(87)26(7-4-22-62-52(58)59)64-41(86)25(6-3-21-61-51(56)57)63-40(85)24(53)5-2-20-60-50(54)55/h23-32,39,72H,2-22,53H2,1H3,(H,63,85)(H,64,86)(H,65,87)(H,66,88)(H,67,90)(H,68,89)(H,69,93)(H,70,91)(H,71,92)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,39+/m1/s1 |
InChI Key |
FYEPIIASCNUBEH-MJBCRNAASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


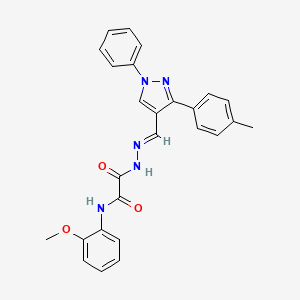
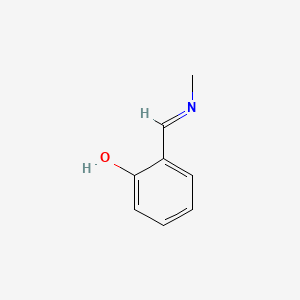
pentanedioic acid](/img/structure/B12054558.png)

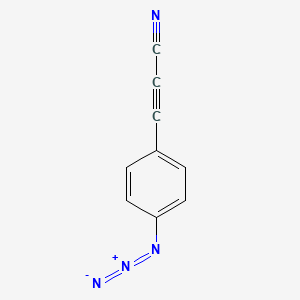
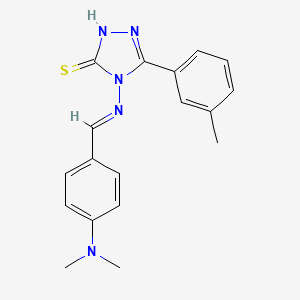
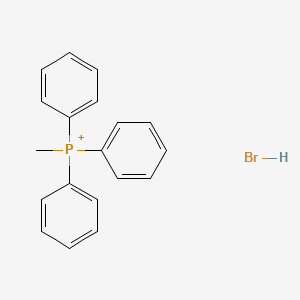



![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
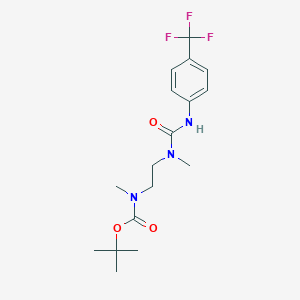
![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)
